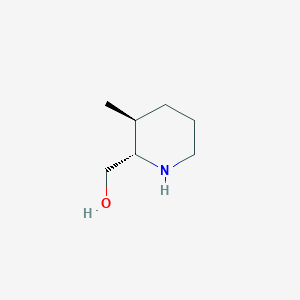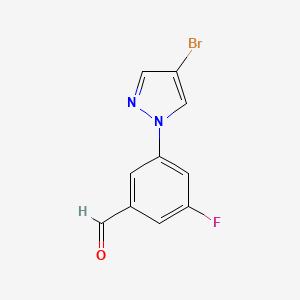
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is an organic compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromo group at the 4-position and a fluorobenzaldehyde moiety at the 5-position, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 4-bromopyrazole with appropriate reagents under controlled conditions.
Coupling with 5-Fluorobenzaldehyde: The 4-bromo-1H-pyrazole is then coupled with 5-fluorobenzaldehyde using a suitable catalyst and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde.
5-Fluorobenzaldehyde: Another precursor used in the synthesis.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo-substituted pyrazole ring and a fluorobenzaldehyde moiety makes it a valuable intermediate for synthesizing a variety of biologically active compounds .
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H |
InChI Key |
YKWNBTMFJFPCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N2C=C(C=N2)Br)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
![(S)-5-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxylic acid](/img/structure/B13333272.png)

![2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13333291.png)
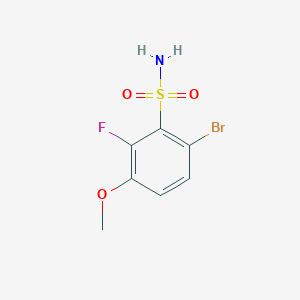
![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
amine](/img/structure/B13333306.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)
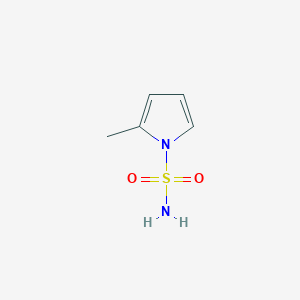
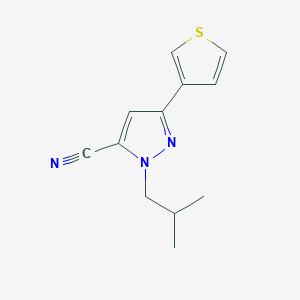
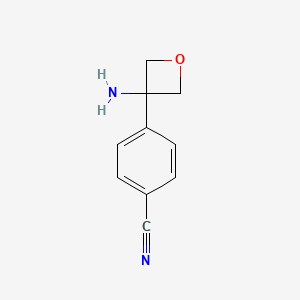
![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
